1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea
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Overview
Description
1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple carbamoylamino groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 3-(carbamoylamino)propylamine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamoylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Dimethylamino)propyl]-3-ethylurea
- 1-[3-(Carbamoylamino)propyl]-3-ethylurea
Uniqueness
1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea is unique due to its multiple carbamoylamino groups, which enhance its reactivity and potential for forming complex structures. This makes it more versatile compared to similar compounds with fewer functional groups .
Properties
CAS No. |
143130-91-0 |
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Molecular Formula |
C12H26N8O4 |
Molecular Weight |
346.39 g/mol |
IUPAC Name |
1-[3-(carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea |
InChI |
InChI=1S/C12H26N8O4/c13-9(21)15-3-1-5-17-11(23)19-7-8-20-12(24)18-6-2-4-16-10(14)22/h1-8H2,(H3,13,15,21)(H3,14,16,22)(H2,17,19,23)(H2,18,20,24) |
InChI Key |
YPVNYEBFHVUHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)N)CNC(=O)NCCNC(=O)NCCCNC(=O)N |
Origin of Product |
United States |
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